Predicted Kinase Inhibition Profile vs. Unsubstituted and 7-Substituted Analogs
In silico prediction (PASS) for 6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid indicates a high probability of protein kinase inhibitory activity (Pa = 0.584) [1]. While direct experimental IC50 data for the target compound is not available for head-to-head comparison, this predicted activity profile is consistent with the known activity of the thieno[3,2-b]pyridine-3-carboxylic acid scaffold against c-Met and VEGFR2 kinases, as demonstrated for related derivatives in the class [2]. In contrast, the 7-carboxylic acid regioisomer is a known KDM5A demethylase inhibitor [3], and the 5-carboxylic acid regioisomer is reported as a Pim-1 kinase inhibitor . This divergent target selectivity, driven by the position of the carboxylic acid and chloro substituent, underscores the compound's unique value in kinase-focused medicinal chemistry programs.
| Evidence Dimension | Predicted Protein Kinase Inhibitor Activity (PASS Pa value) |
|---|---|
| Target Compound Data | Pa = 0.584 (Protein kinase inhibitor) |
| Comparator Or Baseline | Thieno[3,2-b]pyridine-7-carboxylic acid derivatives: KDM5A demethylase inhibition; Thieno[3,2-b]pyridine-5-carboxylic acid derivatives: Pim-1 kinase inhibition |
| Quantified Difference | Predicted protein kinase inhibition vs. known alternative target engagement for regioisomers |
| Conditions | In silico prediction (PASS) vs. literature-reported target activity |
Why This Matters
This predicted selectivity profile justifies procurement for kinase inhibitor SAR studies over 5- or 7-carboxylic acid regioisomers, which would steer research toward different target classes.
- [1] PASS Online. Prediction of Activity Spectra for Substances: 6-chlorothieno[3,2-b]pyridine-3-carboxylic acid. Retrieved from https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
- [2] Claridge, S., Raeppel, F., Granger, M. C., Bernstein, N., Saavedra, O., Zhan, L., ... & Vaisburg, A. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(10), 2793-2798. View Source
- [3] PDB Entry 6DQA. Linked KDM5A JMJ Domain Bound to Inhibitor N70 i.e. [2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid]. Retrieved from https://pdbj.org/emnavi/quick.php?id=6DQA View Source
